Home > Products > Screening Compounds P50146 > 1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid
1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid -

1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid

Catalog Number: EVT-5430372
CAS Number:
Molecular Formula: C19H19FN2O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid (RPR260243)

  • Compound Description: This compound is described as a human ether-a-go-go-related gene (hERG) cardiac K+ channel activator. It significantly slows current deactivation when applied to cells expressing hERG []. RPR260243's effects are temperature and voltage-dependent and occur at concentrations between 1 and 30 μM. This compound also reverses the action potential-prolonging effects of dofetilide [].

2-{4-[2-(3,4-Dichlorophenyl)ethyl]phenylamino}benzoic acid (PD-118057)

  • Compound Description: PD-118057 acts as a potent human ether-a-go-go-related gene (hERG) potassium channel enhancer. When tested in human embryonic kidney 293 cells, PD-118057 increased peak tail hERG current by an average of 5.5 ± 1.1%, 44.8 ± 3.1%, and 111.1 ± 21.7% at concentrations of 1, 3, and 10 μM, respectively []. Unlike hERG channel blockers, PD-118057 does not significantly impact the voltage dependence, gating kinetics, or require an open channel conformation [].

(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

  • Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist [].

N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine (MAK683)

  • Compound Description: MAK683 is an orally bioavailable, potent, and selective embryonic ectoderm development (EED) inhibitor with potential applications in oncology treatment [].

1-(2,4-Dichloro-3-((1,4-dimethyl-6-(trifluoromethyl)-1H-indol-2-yl)methyl)benzoyl)piperidine-4-carboxylic acid (A-9758)

  • Compound Description: A-9758 is a novel, small molecule inverse agonist of retinoid acid–related orphan receptor (ROR) γt. This compound demonstrates robust potency against IL-17A release both in vitro and in vivo []. A-9758 effectively blocks skin and joint inflammation, showing promise for treating psoriasis and arthritis [].

4-{3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl]prop-2-ynyl}cyclohexanecarboxylic acid methyl ester (ATL146e)

  • Compound Description: ATL146e acts as a potent and selective agonist for A2A adenosine receptors (A2AARs). It effectively reduces TCR-mediated IFN-γ production by 98% in murine CD4+ T lymphocytes [].

4-{3-[6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl]prop-2-ynyl}piperidine-1-carboxylic acid methyl ester (ATL313)

  • Compound Description: This compound acts as a potent and selective A2AAR agonist, demonstrating similar activity to ATL146e in inhibiting IFN-γ production in murine CD4+ T lymphocytes [].

Properties

Product Name

1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid

IUPAC Name

1-(3-fluorobenzoyl)-4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H19FN2O4/c1-13-16(6-3-9-21-13)26-19(18(24)25)7-10-22(11-8-19)17(23)14-4-2-5-15(20)12-14/h2-6,9,12H,7-8,10-11H2,1H3,(H,24,25)

InChI Key

VAHGOPBIDAFYBI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)OC2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)C(=O)O

Canonical SMILES

CC1=C(C=CC=N1)OC2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.